molecular formula C15H18N2O2 B12582001 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol CAS No. 195441-50-0

4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol

Cat. No.: B12582001
CAS No.: 195441-50-0
M. Wt: 258.32 g/mol
InChI Key: CUMOPPLRBOCZIK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol is a complex organic compound with a unique structure that includes an aminomethyl group, a benzyloxy group, and a methylpyridin-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol typically involves multiple steps. One common method starts with the preparation of the pyridine core, followed by the introduction of the aminomethyl and benzyloxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethylbenzyl alcohol: Shares the aminomethyl group but lacks the pyridine core.

    4-Aminocoumarin derivatives: Similar in having an aminomethyl group but differ in the core structure.

Uniqueness

4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol is unique due to its specific combination of functional groups and the pyridine core, which confer distinct chemical and biological properties not found in similar compounds .

Properties

CAS No.

195441-50-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-(aminomethyl)-2-methyl-5-(phenylmethoxymethyl)pyridin-3-ol

InChI

InChI=1S/C15H18N2O2/c1-11-15(18)14(7-16)13(8-17-11)10-19-9-12-5-3-2-4-6-12/h2-6,8,18H,7,9-10,16H2,1H3

InChI Key

CUMOPPLRBOCZIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CN)COCC2=CC=CC=C2

Origin of Product

United States

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